2-aminoethylcarbamodithioic acid

Description

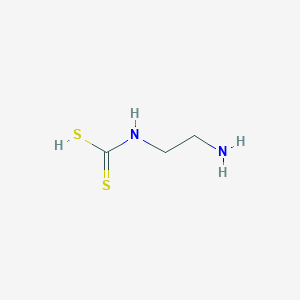

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethylcarbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S2/c4-1-2-5-3(6)7/h1-2,4H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGRNRAXMBFJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864966 | |

| Record name | (2-Aminoethyl)carbamodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20950-84-9 | |

| Record name | N-(2-Aminoethyl)carbamodithioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20950-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Preparation 275 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020950849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83224 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-AMINO-ETHYL)-DITHIOCARBAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-AMINOETHYL)DITHIOCARBAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925876PZ8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Aminoethylcarbamodithioic Acid and Its Derivatives

Direct Synthesis Routes from Primary Amines and Carbon Disulfide

The most common method for synthesizing dithiocarbamates is the direct reaction of a primary or secondary amine with carbon disulfide. nih.gov This reaction is typically carried out in a basic medium or an alcoholic solution to conserve the amine. nih.gov

One-Pot Synthetic Approaches and Mechanistic Considerations

One-pot synthesis is a widely employed strategy for preparing dithiocarbamates, where all reactants are combined in a single vessel. nih.govtandfonline.com This approach is valued for its efficiency and simplicity. organic-chemistry.org The reaction mechanism involves the nucleophilic attack of the amine on the carbon atom of carbon disulfide. The order in which the reagents—amine, base, and carbon disulfide—are added does not typically affect the final product, provided the stoichiometry is correct. nih.gov

Multi-component reactions, a variation of the one-pot approach, involve the in-situ formation of the dithiocarbamate (B8719985) anion, which then reacts with an electrophilic substrate. tandfonline.com These methods are often praised for their high atom economy. organic-chemistry.org For instance, a three-component reaction of an amine, carbon disulfide, and an alkyl halide can produce S-alkyl dithiocarbamates without the need for a catalyst and under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

Optimization of Reaction Conditions and Media

The choice of solvent and reaction temperature are critical factors in the synthesis of dithiocarbamates. tandfonline.com While traditional methods often utilize organic solvents, there is a growing trend towards greener alternatives. tandfonline.com Water has been successfully used as a medium for the one-pot synthesis of S-aryl dithiocarbamates at room temperature, eliminating the need for transition metal catalysts and hazardous solvents. rsc.org Other green solvents like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have also been shown to promote the efficient synthesis of dithiocarbamates with high yields and short reaction times. rsc.org

Temperature control is also crucial, as some dithiocarbamates are sensitive to heat. nih.govresearchgate.net For air- and moisture-sensitive dithiocarbamates, storage in a refrigerator is recommended, while stable dithiocarbamates can be stored in a desiccator. nih.gov

Synthesis via Precursor Modification and Functionalization

Another approach is the functionalization of pre-formed materials. For example, dithiocarbamate-functionalized silica (B1680970) can be prepared by reacting carbon disulfide with amine-modified silica. rsc.org A more direct, one-step grafting method using a siloxydithiocarbamate precursor has also been developed, which avoids residual amine groups and potential degradation of the silica material. rsc.org

Challenges and Advanced Strategies in Dithiocarbamate Synthesis

Despite the straightforward nature of the basic reaction, the synthesis of dithiocarbamates presents several challenges. These include the air and moisture sensitivity of some products, the need for precise temperature control, and the potential for side reactions. nih.govtandfonline.comresearchgate.net The low solubility of many dithiocarbamates in common solvents can also complicate their purification and handling. mdpi.com

To overcome these challenges, several advanced strategies have been developed:

Meticulous Laboratory Practice: Ensuring all glassware is scrupulously clean is essential to prevent contamination and achieve accurate results. nih.govresearchgate.net

Controlled Drying and Storage: Non-stable dithiocarbamates require refrigerated storage, while stable ones can be kept in a desiccator. The use of an infrared lamp can be an alternative drying method. nih.govresearchgate.net

Advanced Purification Techniques: Suction filtration is preferred for washing the synthesized product to thoroughly remove impurities. nih.gov

Novel Reagent Systems: The use of N-tosylhydrazones or diazo compounds as precursors allows for the synthesis of functionalized dithiocarbamates under mild conditions. nih.govrsc.orgrsc.org

The development of multi-component reactions and the application of green chemistry principles continue to drive innovation in dithiocarbamate synthesis, leading to more efficient, sustainable, and versatile methodologies. tandfonline.comtandfonline.com

Fundamental Chemical Reactivity and Transformation Mechanisms

Acid-Base Equilibria and Protonation States of 2-Aminoethylcarbamodithioic Acid

This compound possesses two ionizable groups: the primary amino group (-NH₂) and the dithiocarbamic acid group (-CSSH). This structure dictates its acid-base behavior, which is characterized by multiple protonation states depending on the pH of the environment.

Generally, the pKa of the dithiocarbamic acid group is low, indicating it readily loses its proton. For instance, the pKa for tetramethylenedithiocarbamate has been determined to be approximately 3.1. nih.gov The pH-rate profiles of various dithiocarbamates show the calculation of acid dissociation constants for the free acid (pKa) and the conjugate acid (pK⁺), which corresponds to the protonated amine. researchgate.netacs.org

The protonation states can be summarized as follows:

In strongly acidic solutions: Both the amino group and the dithiocarbamate (B8719985) group will be protonated, resulting in a cationic species, H₃N⁺-CH₂-CH₂-NH-C(=S)SH.

In moderately acidic to neutral solutions: The dithiocarbamic acid group will be deprotonated (forming the dithiocarbamate anion, -CSS⁻), while the amino group remains protonated (H₃N⁺-). This results in a zwitterionic form: H₃N⁺-CH₂-CH₂-NH-C(=S)S⁻.

In alkaline solutions: The amino group will be deprotonated, leading to the anionic species H₂N-CH₂-CH₂-NH-C(=S)S⁻. Dithiocarbamates are generally more stable in alkaline media. fu-berlin.denih.gov

The position of these equilibria is fundamental to the compound's reactivity, solubility, and stability in different chemical and biological environments. pharmacy180.comlibretexts.orgufl.edu

Table 1: Estimated Protonation States of this compound at Different pH Ranges

| pH Range | Predominant Species | Net Charge |

|---|---|---|

| Strongly Acidic (pH < 2) | H₃N⁺-CH₂-CH₂-NH-C(=S)SH | Positive |

| Acidic to Neutral (pH ~3-9) | H₃N⁺-CH₂-CH₂-NH-C(=S)S⁻ (Zwitterion) | Neutral |

| Alkaline (pH > 10) | H₂N-CH₂-CH₂-NH-C(=S)S⁻ | Negative |

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of this compound is characterized by both nucleophilic and electrophilic pathways, primarily centered around the dithiocarbamate functionality.

Nucleophilic Reactions: The dithiocarbamate anion is a potent nucleophile, owing to the electron-rich sulfur atoms. nih.govnih.gov It readily participates in nucleophilic substitution and addition reactions with a variety of electrophiles. masterorganicchemistry.com A key reaction is S-alkylation, where the dithiocarbamate anion attacks an alkyl halide to form a dithiocarbamate ester. wikipedia.orgorganic-chemistry.org

Reaction with Alkyl Halides: (R₂NCS₂⁻) + R'-X → R₂NC(S)SR' + X⁻ wikipedia.org

Reaction with Acyl Chlorides: The dithiocarbamate anion can react with acyl chlorides to form S-acyl dithiocarbamates, which are useful synthetic intermediates. researchgate.net

Reaction with Epoxides and Imines: The nucleophilic sulfur can open epoxide rings and add to the carbon-nitrogen double bond of imines. nih.gov

Reaction with Carbonyl Compounds: Dithiocarbamates can react with carbonyl compounds, such as in the synthesis of β-keto dithiocarbamates from reactions with sulfoxonium ylides. organic-chemistry.org

Electrophilic Reactions: While the dithiocarbamate group is primarily nucleophilic, the carbonyl carbon in related derivatives can act as an electrophilic center in nucleophilic acyl substitution reactions. libretexts.orglibretexts.orgyoutube.com Carbon disulfide (CS₂), the precursor for dithiocarbamate synthesis, is a weak electrophile that reacts with nucleophilic amines. wikipedia.org The decomposition of dithiocarbamic acid involves an internal nucleophilic attack by the nitrogen on the thiocarbonyl carbon, which has electrophilic character.

Oxidation-Reduction Chemistry and Electron Transfer Processes

The sulfur atoms in the dithiocarbamate group are susceptible to both oxidation and reduction, making redox chemistry a central aspect of the compound's reactivity.

Oxidation: A hallmark reaction of dithiocarbamates is their oxidation to form thiuram disulfides. This reaction involves the formation of a disulfide bond (-S-S-) between two dithiocarbamate molecules. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), chlorine, or persulfates. wikipedia.orgnih.govgoogle.com

General Oxidation Reaction: 2 R₂NCS₂⁻ → [R₂NC(S)S]₂ + 2 e⁻ wikipedia.org

The oxidation process can be complex. For instance, the oxidation of sodium diethyldithiocarbamate (B1195824) with H₂O₂ proceeds through an intermediate, a sodium salt of diethyl dithiocarbamoylsulfenic acid (NaEt₂DTCS), which then either gets further oxidized or conjugates with another dithiocarbamate molecule to form the thiuram disulfide. nih.gov

Reduction and Electron Transfer: Dithiocarbamates and their metal complexes are active in electron transfer processes. They can act as reducing agents and are known to form stable complexes with transition metals in various oxidation states. acs.orgresearchgate.net The electrochemical reduction of cobalt(III) dithiocarbamate complexes has been studied, demonstrating the ability of the ligand to stabilize different metal oxidation states. acs.org

Photochemical studies on copper(II) dithiocarbamate complexes have shown that excitation can lead to an intramolecular electron transfer from a sulfur atom of the ligand to the metal center, resulting in the reduction of Cu(II) to Cu(I). researchgate.net This highlights the role of the dithiocarbamate ligand in mediating electron transfer processes. The redox chemistry of related dithiolene radicals has also been investigated, showing reversible one-electron oxidation and reduction steps. rsc.org

Hydrolysis and Degradation Mechanisms in Various Environments

This compound, like other dithiocarbamates, exhibits limited stability, which is highly dependent on the environmental conditions, particularly pH and temperature. nih.gov

Acid-Catalyzed Hydrolysis: The compound is particularly unstable in acidic environments. fu-berlin.demdpi.com Acid-catalyzed hydrolysis is a primary degradation pathway, leading to the decomposition of the molecule into carbon disulfide (CS₂) and the parent amine, in this case, ethylenediamine (B42938). nih.gov

Degradation Reaction: H₂N-CH₂-CH₂-NH-C(=S)SH → H₂N-CH₂-CH₂-NH₂ + CS₂

The mechanism for this acid decomposition is complex. Studies on related compounds suggest that it proceeds through the protonation of the dithiocarbamic acid, followed by the formation of a zwitterionic intermediate. The rate-determining step is often the C-N bond cleavage. researchgate.net The half-life of dithiocarbamates can vary significantly, from hours to days, depending on factors like pH, temperature, and the specific chemical structure. nih.gov

Stability in Alkaline Conditions: In contrast, dithiocarbamates are generally more stable in alkaline solutions (pH > 7). fu-berlin.decoresta.org This is because the dithiocarbamate exists in its anionic form, which is less susceptible to the initial protonation step required for acid hydrolysis. However, even under strongly alkaline conditions, degradation can occur, yielding a mixture of various sulfur-containing products. mdpi.com

Table 2: Factors Affecting the Degradation of Dithiocarbamates

| Factor | Effect on Stability | Notes |

|---|---|---|

| Low pH (Acidic) | Decreases stability | Promotes rapid hydrolysis to CS₂ and the parent amine. nih.gov |

| High pH (Alkaline) | Increases stability | The anionic form is more resistant to hydrolysis. fu-berlin.de |

| High Temperature | Decreases stability | Accelerates decomposition, especially during thermal processing. coresta.orgresearchgate.net |

| Light Exposure | Decreases stability | Photolysis can contribute to degradation. nih.govcoresta.org |

| Oxidizing Agents | Decreases stability | Leads to formation of thiuram disulfides and other oxidation products. nih.gov |

Reactions with Organic Substrates and Formation of Advanced Organic Intermediates

Dithiocarbamates are versatile building blocks in organic synthesis, utilized as precursors for a wide range of more complex molecules and advanced intermediates. nih.govresearchgate.net

Formation of Heterocycles: The reactivity of the dithiocarbamate group can be harnessed to construct various heterocyclic systems. For example, dithiocarbamates are used in the synthesis of thiazolidine-2-thiones through a three-step process involving iodocyclization, dehydrohalogenation, and nucleophilic substitution. nih.gov Light-catalyzed reactions in suitable solvents can lead to the formation of dithiocarbamate-containing lactams. nih.govbirmingham.ac.uk

Radical Chemistry: Acyl dithiocarbamates can serve as effective precursors for generating acyl radicals. These radicals can then undergo intramolecular cyclization reactions, such as group transfer radical cyclizations, to produce functionalized lactams, which are important structural motifs in many biologically active compounds. birmingham.ac.ukbham.ac.uk

Coupling Reactions: Dithiocarbamates participate in various coupling reactions to form carbon-sulfur and carbon-carbon bonds.

They can be used in copper-mediated three-component coupling reactions with boronic acids and amines to yield a wide array of functionalized dithiocarbamates. organic-chemistry.org

A recent protocol demonstrated the use of dithiocarbamate esters as a carbonyl alternative in the palladium-catalyzed carbonylative homocoupling of arylboronic acids to produce biaryl ketones. acs.org

Visible-light-mediated, catalyst-free multicomponent reactions can produce S-aryl dithiocarbamates. organic-chemistry.org

These reactions highlight the utility of dithiocarbamates in creating advanced intermediates for applications in materials science, such as organic semiconductors, and in the synthesis of complex organic molecules. researchgate.netrsc.orgresearchgate.net

Coordination Chemistry of 2 Aminoethylcarbamodithioic Acid and Its Metal Complexes

Ligand Properties and Donor Atom Versatility

Dithiocarbamates are a class of mono-anionic chelating ligands known for their ability to form stable complexes with nearly all transition elements, as well as many main group metals, lanthanides, and actinides. nih.gov They are typically prepared from the reaction of a primary or secondary amine with carbon disulfide. nih.gov The electronic properties of dithiocarbamate (B8719985) ligands can be fine-tuned by the choice of substituents on the nitrogen atom. nih.gov

The stability of metal dithiocarbamate complexes is often attributed to the existence of two key resonance structures: the dithiocarbamate form and the thioureide form. The thioureide form involves the delocalization of the nitrogen lone pair of electrons onto the sulfur atoms, which enhances their basicity. nih.gov This electronic flexibility allows dithiocarbamates to stabilize metals in a wide range of oxidation states. nih.govnih.gov In the case of 2-aminoethylcarbamodithioic acid, the key donor atoms are the two sulfur atoms of the dithiocarbamate moiety and the nitrogen atom of the terminal amino group. This arrangement allows for remarkable versatility in its coordination behavior.

A monodentate ligand binds to a central metal atom through a single donor atom. nih.govnih.gov While less common than bidentate chelation, this compound can function as a monodentate ligand.

S-coordination: In this mode, the ligand coordinates to the metal center through only one of the sulfur atoms of the dithiocarbamate group. This is one of the most prevalent alternative coordination modes for dithiocarbamate ligands in general. nih.govnih.gov This type of bonding might occur in complexes where steric hindrance prevents chelation or when the metal center has a preference for a lower coordination number.

N-coordination: Theoretically, the terminal amino group (–NH2) of this compound could coordinate to a metal center in a monodentate fashion. This would leave the dithiocarbamate group uncoordinated or available for binding to another metal center. This mode is less common as the dithiocarbamate group is a very strong chelator.

Bidentate ligands are capable of forming two bonds to a central metal ion. science.govuva.es This chelation effect typically results in complexes with enhanced thermodynamic stability compared to their monodentate analogues.

S,S-chelation: This is the most common coordination mode for dithiocarbamate ligands. nih.gov The two sulfur atoms of the this compound bind to the same metal center, forming a stable four-membered chelate ring. researchgate.net This symmetrical chelation is a defining feature of dithiocarbamate chemistry. nih.gov

N,S-chelation: In this mode, the ligand would form a chelate ring by coordinating through the terminal amino nitrogen and one of the dithiocarbamate sulfur atoms. This would result in a larger, and potentially more stable, five- or six-membered ring. The formation of N,S-chelated complexes is known for analogous ligands like thiosemicarbazones. st-andrews.ac.uk

Geometric Isomerism: The formation of complexes with multiple bidentate ligands, such as square planar [M(L)₂] or octahedral [M(L)₃] types, can lead to geometric isomers (cis/trans and fac/mer). For example, in a square planar complex with two unsymmetrical N,S-chelating ligands, cis and trans isomers are possible, depending on the relative positions of the donor atoms.

The presence of multiple donor sites on this compound allows it to act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of dinuclear, polynuclear, or infinite one-, two-, or three-dimensional coordination polymers. researchgate.netresearchgate.net For example, the ethylenediamine (B42938) moiety itself has been shown to act as a bridging ligand between cadmium(II) centers, forming two-dimensional coordination polymers. researchgate.net The dithiocarbamate group can also bridge metal ions, sometimes in an anisobidentate fashion where one sulfur is more strongly bound than the other. researchgate.net This ability to form extended networks is a key feature of its coordination chemistry.

Complexation with Diverse Metal Centers

The versatile coordination ability of this compound and related dithiocarbamates allows them to form stable complexes with a wide variety of metal ions from both the transition metal series and the main group elements. nih.govnih.gov The properties and structures of these complexes are highly dependent on the nature of the metal ion, its oxidation state, and the specific coordination mode adopted by the ligand.

The dithiocarbamate moiety is known to form highly stable complexes with transition metals, often through S,S-bidentate chelation.

Iron (Fe), Zinc (Zn): Iron and zinc dithiocarbamate complexes are notable for their applications as herbicides, known commercially as Ferbam (containing Fe(III)) and Zineb (containing Zn(II)). wikipedia.org

Copper (Cu): Copper dithiocarbamate chemistry is particularly rich, with complexes known in the Cu(I), Cu(II), and Cu(III) oxidation states. mdpi.com Copper(I) often forms tetranuclear clusters, while copper(II) complexes are typically monomeric and square planar. mdpi.com The removal of heavy metals like copper, zinc, and nickel using ethylenediamine-dithiocarbamate has been demonstrated, with a higher efficiency observed for copper. nih.gov

Nickel (Ni): Nickel(II) readily forms complexes with dithiocarbamates. wikipedia.org Research into Ni(II) complexes with mixed nitrogen and sulfur donor sets is an active area, partly inspired by the active sites of nickel-containing enzymes. researchgate.net Octahedral Ni(II) complexes with related amino-acid-derived ligands have been synthesized and characterized. nih.govnih.gov

Cobalt (Co): Cobalt can be stabilized in various oxidation states by dithiocarbamate ligands, and its complexes have been studied for potential applications as photosensitizers. science.gov

Manganese (Mn): Manganese is an essential trace element and a cofactor for numerous enzymes. nih.gov Its complexation with amino acid-derived ligands is of biological interest. nih.govnih.gov Manganese(II) complexes with related ligands often exhibit distorted octahedral geometry. nih.gov

Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) form square planar complexes. nih.govuva.es The study of palladium complexes with mono-N-protected amino acids is important for understanding catalytic C-H activation reactions. nih.govnih.gov Platinum(II) complexes with amino acid-linked ligands have been investigated for their interactions with DNA. nih.govnih.gov

| Metal Ion | Typical Oxidation State | Coordination Geometry | Example Complex Type / Research Focus | Reference(s) |

| Fe | +3 | Octahedral | [Fe(S₂CNR₂)₃] (Ferbam) | wikipedia.org |

| Cu | +1, +2, +3 | Trigonal, Square Planar | [Cu(S₂CNR₂)₂], Cu₄ clusters, heavy metal removal | nih.govmdpi.com |

| Zn | +2 | Tetrahedral/Octahedral | [Zn(S₂CNR₂)₂] (Zineb), polymeric structures | nih.govwikipedia.org |

| Ni | +2 | Square Planar/Octahedral | [Ni(S₂CNR₂)₂], mixed N/S donor complexes | wikipedia.orgresearchgate.netnih.gov |

| Co | +3 | Octahedral | [Co(S₂CNR₂)₃] | science.gov |

| Mn | +2 | Octahedral | Mn-amino acid complexes for biological studies | nih.govnih.gov |

| Pd | +2 | Square Planar | Complexes with N-protected amino acids for catalysis | nih.govnih.gov |

| Pt | +2 | Square Planar | Amino acid-linked complexes for DNA interaction studies | nih.govnih.gov |

This compound also forms complexes with main group elements, where the coordination behavior can differ from that observed with transition metals.

Cadmium (Cd): Cadmium(II) is a toxic heavy metal that forms stable complexes with ligands containing sulfur and nitrogen donor atoms. nih.govresearchgate.net The coordination geometry of cadmium(II) amino acid complexes is often octahedral. nih.gov In complexes with cysteine, cadmium(II) shows a strong preference for sulfur coordination. nih.gov Ethylenediamine has been specifically used as a bridging ligand to create cadmium(II)-based coordination polymers. researchgate.net

Tin (Sn): Organotin compounds form a variety of complexes with dithiocarbamates and related ligands. researchgate.net Tin(IV) complexes with thiosemicarbazones, which are structurally related to the ligand of interest, have been shown to have octahedral geometries. st-andrews.ac.uk The insertion of CO₂ into Sn-N bonds is a key step in catalytic cycles involving tin compounds. mdpi.com Organotin(IV) carboxylates have also been synthesized from amino acids. mdpi.com

| Metal Ion | Typical Oxidation State | Coordination Geometry | Example Complex Type / Research Focus | Reference(s) |

| Cd | +2 | Octahedral | Bridging ethylenediamine coordination polymers | researchgate.netnih.gov |

| Sn | +4 | Octahedral / Trigonal Bipyramidal | Organotin complexes with N,S-ligands | st-andrews.ac.ukresearchgate.netnih.gov |

Lanthanide and Actinide Element Complexes

Dithiocarbamates are highly versatile monoanionic chelating ligands that form stable complexes with a vast array of elements, including transition metals, main group elements, and the f-block lanthanides and actinides. nih.govresearchgate.net The chemistry of these f-element complexes is of particular interest due to the subtle differences in bonding and electronic properties between the 4f and 5f series. While the coordination chemistry of various substituted dithiocarbamates with lanthanides and actinides has been explored, specific reports focusing on this compound are not extensively documented in the literature. However, the study of simpler dithiocarbamate analogues provides significant insight into the expected behavior.

Theoretical studies using Density Functional Theory (DFT) have systematically analyzed trivalent and tetravalent actinide (from Uranium to Fermium) and lanthanide (from Neodymium to Erbium) complexes with the parent dithiocarbamate ligand (H₂NCS₂⁻). acs.orgnih.govacs.org These computational analyses reveal significant differences in the nature of the metal-ligand bond. Covalency in these complexes is more pronounced for actinides compared to their lanthanide counterparts, a distinction that is fundamental to their differing chemical properties. acs.orgnih.gov For heavy actinides, this covalency is reportedly driven by energy-degeneracy rather than direct orbital overlap. acs.orgnih.gov Furthermore, the nephelauxetic effect, which signifies a reduction in electron-electron repulsion upon complexation, is more significant in trivalent actinide complexes (2-9% reduction) than in the corresponding lanthanide complexes (0.5-2% reduction), further evidencing greater covalent character in the actinide-sulfur bonds. acs.org The use of soft donor atoms like sulfur in dithiocarbamate ligands promotes this covalency in heavy actinides, establishing them as softer Lewis acids than lanthanides. acs.orgnih.govacs.org

Synthetically, a number of lanthanide-dithiocarbamate complexes have been isolated and structurally characterized. Examples include mixed-ligand complexes such as [Ln(Me₂dtc)₃(phen)] (where Ln = Pr, Nd, Gd; Me₂dtc = N,N-dimethyldithiocarbamate; phen = 1,10-phenanthroline) and anionic complexes of the type Na[Ln(Et₂dtc)₄]. researchgate.net In the [Ln(Me₂dtc)₃(phen)] series, the complexes are isostructural, with the lanthanide ion coordinated by sulfur atoms from the dithiocarbamate ligands and nitrogen atoms from the phenanthroline. researchgate.net In the tetrakis(diethyldithiocarbamato)lanthanate(III) anion, the lanthanum atom is coordinated to eight sulfur atoms, forming a distorted dodecahedron. researchgate.net

For the actinides, N,N-diethyldithiocarbamate complexes with the general formula M(dtc)₄ have been prepared for Thorium(IV), Uranium(IV), Neptunium(IV), and Plutonium(IV) in non-aqueous media. rsc.org Infrared spectroscopy data for these complexes are consistent with the dithiocarbamate ligands being bidentate, and the uranium complex is monomeric in benzene, suggesting an eight-coordinate metal center. rsc.org

Although direct synthesis of this compound complexes with lanthanides and actinides is not widely reported, the established chemistry of related dithiocarbamate ligands suggests that this ligand would also form stable, likely eight- or higher-coordinate, complexes with f-block elements. The presence of the additional primary amine group in the ethylenediamine backbone could potentially lead to even more complex structural chemistry, possibly involving coordination of the nitrogen atom or intermolecular hydrogen bonding.

Stereochemical Aspects and Conformational Analysis in Metal Chelates

Dithiocarbamate ligands, including this compound, are known for their structural versatility in metal complexes. They typically act as bidentate, monoanionic ligands, coordinating through both sulfur atoms to form a strained four-membered chelate ring. nih.govwikipedia.org This coordination mode is prevalent across the periodic table. nih.govsysrevpharm.org An important structural feature of the coordinated dithiocarbamate ligand is the partial double bond character of the carbon-nitrogen bond, a result of the delocalization of the nitrogen lone pair into the CS₂ moiety. wikipedia.org This π-bonding imparts planarity to the S₂CNC₂ core and results in a significant rotational barrier around the C-N bond. wikipedia.org

The stereochemistry of metal dithiocarbamate complexes is dictated by the metal ion's coordination number and electronic configuration. A variety of coordination geometries are observed. researchgate.net For instance, Ni(II) and Cu(II) dithiocarbamate complexes commonly adopt a four-coordinate, square planar geometry. researchgate.netcore.ac.uk Palladium(II) complexes are also generally four-coordinate with a square planar geometry. mdpi.com In contrast, Zn(II) and Cd(II) complexes often exhibit tetrahedral geometries. core.ac.ukresearchgate.net Six-coordinate octahedral geometries are common for metals like Co(II), Ni(II) in certain ligand environments, and Ru(III). core.ac.ukmdpi.com More complex, higher-coordination geometries, such as distorted dodecahedral or monocapped trigonal prismatic, are observed for lanthanide complexes. researchgate.net

The introduction of chiral centers into the dithiocarbamate ligand allows for the synthesis of chiral metal complexes. rsc.org For example, chiral dithiocarbamate complexes of Ni(II), Cu(II), and Zn(II) have been synthesized and structurally characterized. rsc.org In one study, a chiral Ni(II) complex was found to crystallize in a monomeric form with the nickel ion in a square planar environment, chelated by two dithiocarbamate ligands. rsc.org

Table 1: Common Geometries of Metal Dithiocarbamate Complexes

| Metal Ion | d-electron config. | Coordination No. | Typical Geometry | Reference(s) |

| Co(II) | d⁷ | 6 | Octahedral | researchgate.net, core.ac.uk |

| Ni(II) | d⁸ | 4 | Square Planar | researchgate.net, core.ac.uk |

| Ni(II) | d⁸ | 6 | Octahedral | core.ac.uk |

| Cu(II) | d⁹ | 4 | Square Planar | core.ac.uk |

| Zn(II) | d¹⁰ | 4 | Tetrahedral | core.ac.uk |

| Pd(II) | d⁸ | 4 | Square Planar | mdpi.com |

| Cd(II) | d¹⁰ | 4 | Tetrahedral | researchgate.net |

| Ru(III) | d⁵ | 6 | Octahedral | mdpi.com |

| La(III) | f⁰ | 8 | Dodecahedral | researchgate.net |

This table presents generalized geometries; actual structures can be influenced by steric and electronic factors of the specific ligands.

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic properties of metal dithiocarbamate complexes are a direct consequence of the interaction between the metal's orbitals and those of the sulfur donor atoms. These interactions are well-described by models ranging from the electrostatic-based Crystal Field Theory to the more comprehensive Ligand Field and Molecular Orbital Theories. researchgate.net

Ligand Field Theory (LFT) is a powerful model that explains the electronic spectra, magnetic properties, and thermodynamic stability of transition metal complexes. researchgate.net It is an application of molecular orbital theory that builds upon the simpler Crystal Field Theory (CFT). CFT treats ligands as point charges that perturb the energies of the central metal ion's d-orbitals. uri.edu In an octahedral field, this perturbation lifts the degeneracy of the five d-orbitals, splitting them into two distinct energy levels: a lower-energy triplet (t₂g: dxy, dxz, dyz) and a higher-energy doublet (eg: dz², dx²-y²). uri.eduyoutube.com The energy separation between these levels is denoted as Δo (the crystal field splitting parameter). youtube.com

The distribution of electrons within these split orbitals leads to a net energy stabilization for the complex compared to a hypothetical spherical field. This stabilization is known as the Ligand Field Stabilization Energy (LFSE). libretexts.org The LFSE is calculated based on the number of electrons occupying each level, with each t₂g electron contributing -0.4Δo and each eg electron contributing +0.6Δo to the total energy. libretexts.org For electron configurations from d⁴ to d⁷, two possibilities exist: a high-spin configuration, which maximizes the number of unpaired electrons by populating the higher-energy eg orbitals, and a low-spin configuration, which pairs electrons in the lower-energy t₂g orbitals. The favored configuration depends on the relative magnitudes of Δo and the spin-pairing energy (P). Strong-field ligands produce a large Δo, favoring low-spin complexes, while weak-field ligands result in a small Δo, favoring high-spin complexes. youtube.com

Dithiocarbamates are considered soft, strong-field ligands, capable of producing significant splitting and stabilizing metals in a variety of oxidation states, including unusually high ones like Fe(IV) and Cu(III). nih.govwikipedia.org This ability is attributed to the resonance stabilization within the ligand, which allows for effective charge donation to the metal center. nih.gov Electronic spectra of Ni(II) dithiocarbamate complexes, for instance, show absorptions consistent with a four-coordinate square planar geometry. researchgate.net

Table 2: Ligand Field Stabilization Energy (LFSE) for Octahedral Complexes

| dⁿ | High-Spin Configuration | High-Spin LFSE | Low-Spin Configuration | Low-Spin LFSE |

| d¹ | t₂g¹ | -0.4 Δo | t₂g¹ | -0.4 Δo |

| d² | t₂g² | -0.8 Δo | t₂g² | -0.8 Δo |

| d³ | t₂g³ | -1.2 Δo | t₂g³ | -1.2 Δo |

| d⁴ | t₂g³ eg¹ | -0.6 Δo | t₂g⁴ | -1.6 Δo + P |

| d⁵ | t₂g³ eg² | 0.0 Δo | t₂g⁵ | -2.0 Δo + 2P |

| d⁶ | t₂g⁴ eg² | -0.4 Δo + P | t₂g⁶ | -2.4 Δo + 2P |

| d⁷ | t₂g⁵ eg² | -0.8 Δo + P | t₂g⁶ eg¹ | -1.8 Δo + P |

| d⁸ | t₂g⁶ eg² | -1.2 Δo | t₂g⁶ eg² | -1.2 Δo |

| d⁹ | t₂g⁶ eg³ | -0.6 Δo | t₂g⁶ eg³ | -0.6 Δo |

| d¹⁰ | t₂g⁶ eg⁴ | 0.0 Δo | t₂g⁶ eg⁴ | 0.0 Δo |

| P = Spin-Pairing Energy. Data compiled from principles of Ligand Field Theory. uri.edulibretexts.orgyoutube.com |

While LFT provides a good qualitative model, Molecular Orbital (MO) theory offers a more complete description of bonding by considering the covalent overlap of metal and ligand orbitals to form delocalized molecular orbitals. chembaby.ru In this framework, atomic orbitals of the metal and ligand combine to form bonding MOs (lower in energy), antibonding MOs (higher in energy), and sometimes non-bonding MOs.

For dithiocarbamate complexes, the sulfur donor atoms' p-orbitals overlap with the metal's d-orbitals to form σ and π bonds. The planarity and delocalized π-system of the dithiocarbamate ligand are crucial to its electronic structure and ability to form stable complexes. wikipedia.org The zwitterionic thioureide resonance form (⁻S₂C=N⁺R₂) highlights the ligand's capacity for π-donation, which contributes to the stability of the resulting metal complexes. wikipedia.org

Modern computational methods, particularly DFT, have become invaluable for analyzing the electronic structure and bonding in these complexes. researchgate.netmdpi.com DFT calculations allow for the optimization of molecular geometries and the calculation of various quantum parameters. researchgate.net Such studies on Pd(II) and Cd(II) dithiocarbamate complexes have confirmed square planar and tetrahedral geometries, respectively, and have provided insights into bond lengths and angles. researchgate.netmdpi.com

The analysis of the electron density distribution, often performed using the Quantum Theory of Atoms in Molecules (QTAIM), provides a profound understanding of the bonding characteristics. nih.gov QTAIM analyzes the topology of the total electron density (ρ) to define atoms and bonds. nih.gov The presence of a bond critical point (BCP) between two atoms is indicative of a bonding interaction. The properties at this point, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the bond. nih.gov For f-element dithiocarbamate complexes, QTAIM analysis, combined with Natural Localized Molecular Orbital (NLMO) calculations, has shown that the increased covalency in heavy actinides is driven by energy-degeneracy. acs.orgnih.gov The Laplacian of the electron density can distinguish between shared interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, ∇²ρ(r) > 0). nih.gov In theoretical studies of actinide complexes with other ligands, topological analysis of electron density has been used to quantify charge transfer and characterize the strength and nature of coordinative bonds. nih.govresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization of Complexes and Reaction Products

X-ray Diffraction Studies for Solid-State Structure Determination (Single-Crystal and Powder)

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. Both single-crystal and powder XRD techniques are employed to characterize complexes of dithiocarbamates, including those derived from 2-aminoethylcarbamodithioic acid.

Single-Crystal X-ray Diffraction provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For instance, studies on various metal dithiocarbamate (B8719985) complexes have revealed critical structural details. rsc.org In a dimeric gold(I) diisobutyldithiocarbamate complex, X-ray crystallography showed a short Au-Au distance of 2.76 Å, indicating a significant metal-metal interaction. The coordination environment of the metal center is also definitively established; for example, Ni(II) dithiocarbamate complexes have been shown to adopt a four-coordinate square planar geometry. researchgate.net The dithiocarbamate ligand typically acts as a bidentate chelator, binding to the metal center through both sulfur atoms. researchgate.net

Powder X-ray Diffraction (PXRD) is utilized when suitable single crystals cannot be grown. nih.gov This technique is valuable for identifying crystalline phases, determining lattice parameters, and estimating crystallite size. researchpublish.com PXRD patterns are recorded as a function of the diffraction angle (2θ) and compared with reference data or indexed to determine the crystal system and unit cell dimensions. nih.govunesp.br For example, a novel Pd(II) amino acid complex was characterized using PXRD, and its diffraction data were successfully indexed to an orthorhombic system with specific lattice parameters. unesp.br The average crystallite size of complex materials can be calculated from the broadening of the diffraction peaks using the Scherrer equation. ijcce.ac.ir

Interactive Table: Representative Crystallographic Data for Metal-Dithiocarbamate Type Complexes.

| Compound/Complex Type | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Pd(II) Amino Acid Complex | Orthorhombic | - | a = 10.740 Å, b = 19.999 Å, c = 5.2470 Å | unesp.br |

| Fe(II) Complex | Monoclinic | - | - | jocpr.com |

| Cu(II) Complex | Orthorhombic | - | - | jocpr.com |

| Gold(I) diisobutyldithiocarbamate | - | - | Dimeric structure, Au-Au distance = 2.76 Å |

| Al-Ni-Pt χ-phase | - | P31c | a = 12.095 Å, c = 26.922 Å | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. nih.gov ¹H and ¹³C NMR are fundamental methods for characterizing the organic ligand framework of this compound and its derivatives. nih.govsysrevpharm.org

In the ¹H NMR spectrum of a dithiocarbamate ligand, characteristic signals include those for the N-H protons, which often appear as broad singlets, and the protons of the ethyl group. ajrconline.org Upon complexation with a metal, shifts in these signals can indicate the coordination sites. ajrconline.org For example, a downfield shift of the N-H proton signal in a complex compared to the free ligand suggests the involvement of the nitrogen environment in the coordination sphere, possibly through intramolecular hydrogen bonding or changes in electronic distribution. ajrconline.org

The ¹³C NMR spectrum provides information on the carbon skeleton. A key resonance is that of the NCS₂ carbon, which is highly sensitive to the electronic environment. The chemical shift of this carbon can provide insight into the C-N bond order. wikipedia.org The partial double bond character of the thioureide (N-CSS) bond, resulting from electron delocalization, is a hallmark of dithiocarbamates. ajrconline.orgwikipedia.org

Interactive Table: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Dithiocarbamate-type Ligands.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | N-H (thioureide) | ~10.2 - 10.4 | ajrconline.org |

| ¹H | -CH₂- (ethyl) | Varies | rsc.org |

| ¹H | -CH₃ (ethyl) | Varies | rsc.org |

| ¹³C | N-C S₂ | ~195 - 205 | rsc.orgresearchgate.net |

| ¹³C | -C H₂- (ethyl) | Varies | rsc.org |

2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. nih.gov

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the ethyl chain of this compound. nih.gov

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons. scispace.com

HMBC shows correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and piecing together the molecular structure by connecting different spin systems. nih.govscispace.com

These techniques are essential for confirming the connectivity and elucidating the detailed solution structure of the ligand and its complexes. nih.gov

Solid-State NMR (ssNMR) spectroscopy provides structural information on materials in their solid form, making it complementary to X-ray diffraction, particularly for amorphous or poorly crystalline materials. It can probe the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) within the complex, offering insights into polymorphism, conformation, and intermolecular interactions that are not averaged out as they are in solution. While specific ssNMR studies on this compound are not widely documented in the provided results, the technique is generally applied to study complex structures. northwestern.edu

When dealing with diamagnetic metal complexes, NMR of the metal nucleus itself can be a highly informative technique. Cadmium, with its two spin-½ nuclei, ¹¹¹Cd and ¹¹³Cd, is particularly well-suited for NMR studies. huji.ac.il ¹¹³Cd is the slightly more sensitive and preferred nucleus. northwestern.eduhuji.ac.il

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Ligand-Metal Interactions and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying functional groups and analyzing the effects of coordination on the ligand's structure. mdpi.comjetir.org

In the FTIR spectrum of a dithiocarbamate ligand, several key bands are analyzed:

ν(N-H): The N-H stretching vibration, typically found around 3200-3250 cm⁻¹. jetir.org

ν(C-N): The thioureide C-N stretching vibration, appearing in the 1450-1550 cm⁻¹ region. ajrconline.org The position of this band gives an indication of the C-N bond's double bond character; a higher frequency suggests greater delocalization of the nitrogen lone pair into the C-S bonds. ajrconline.orgjetir.org

ν(C-S): The C-S stretching vibration, which usually appears as a single, sharp band around 950-1000 cm⁻¹. ajrconline.org The presence of a single band in this region is often taken as evidence for a bidentate coordination mode of the dithiocarbamate ligand, where both sulfur atoms are coordinated to the metal.

ν(M-S): The metal-sulfur stretching vibration, which appears in the far-infrared region (typically below 400 cm⁻¹). ajrconline.org The frequency of this band is direct evidence of the M-S bond formation and can vary depending on the metal ion. ajrconline.org

Upon complexation, shifts in the ν(C-N) and ν(C-S) bands are indicative of the ligand coordinating to the metal center. jetir.org Raman spectroscopy is complementary to FTIR and is particularly useful for studying symmetric vibrations and M-M bonds, such as the Au-Au stretching mode observed in a dimeric gold(I) dithiocarbamate complex.

Interactive Table: Key Vibrational Frequencies (cm⁻¹) for Dithiocarbamate Ligands and Complexes.

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) | Significance | Reference |

|---|---|---|---|---|

| ν(N-H) | N-H Stretch | 3200 - 3250 | Identifies amino group | jetir.org |

| ν(C-N) | Thioureide C-N Stretch | 1450 - 1550 | Indicates C-N bond order and electron delocalization | ajrconline.orgjetir.org |

| ν(C-S) | C-S Stretch | 950 - 1000 | A single band suggests bidentate coordination | ajrconline.org |

| ν(M-S) | Metal-S Stretch | < 400 | Direct evidence of metal-ligand bond | ajrconline.org |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Geometry

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. libretexts.org For dithiocarbamate ligands and their complexes, the spectra typically show several absorption bands. nih.gov

The free ligand exhibits intense bands in the UV region, which are assigned to intra-ligand π→π* and n→π* transitions within the dithiocarbamate moiety. nih.gov

π→π transitions:* These are associated with the N-C=S and S-C=S groups of the dithiocarbamate. nih.gov

n→π transitions:* These involve the non-bonding electrons on the sulfur and nitrogen atoms. nih.gov

Upon complexation with a transition metal, the UV-Vis spectrum can change significantly. New bands may appear, and existing bands may shift. The transitions in the complexes can be classified as:

Intra-ligand transitions: These are similar to those in the free ligand but may be shifted in energy upon coordination.

d-d transitions: These involve the excitation of an electron between d-orbitals of the metal center that have been split in energy by the ligand field (e.g., from t₂g to e_g orbitals in an octahedral complex). nih.govlibretexts.org These transitions are typically weak and can provide information about the coordination geometry and the ligand field strength.

Charge-Transfer (CT) transitions: These are very intense transitions involving the transfer of an electron between orbitals that are predominantly metal-based and orbitals that are predominantly ligand-based. libretexts.orglibretexts.org They can be either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT). nih.govlibretexts.org

The analysis of these electronic transitions provides valuable information about the electronic structure and the coordination environment of the metal ion in the complex. rsc.orgnih.gov

Mass Spectrometry (High-Resolution, Fragmentation Analysis) for Complex Identification and Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weights of this compound complexes, enabling the confident assignment of their molecular formulas. nih.gov Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of selected precursor ions, provide invaluable information for structural elucidation. nih.gov

The fragmentation patterns of dithiocarbamate complexes are characteristic and can reveal the nature of the organic substituents and the coordination environment of the metal center. aip.orgresearchgate.netresearchgate.net For instance, the electrospray ionization (ESI) mass spectra of metal dithiocarbamate complexes often show a prominent molecular ion peak corresponding to the intact complex. researchgate.net Subsequent fragmentation may involve the loss of the dithiocarbamate ligand or parts of its structure, aiding in the confirmation of the proposed chemical structure. researchgate.netresearchgate.net The analysis of these fragmentation pathways is essential for distinguishing between different isomers and for identifying unknown reaction products. nih.gov

Table 1: Representative Mass Spectrometry Data for Dithiocarbamate Complexes

| Complex Type | Ionization Method | Key Observations | Reference |

| Metal Dithiocarbamate | ESI | Observation of molecular ion peak and characteristic ligand loss. | researchgate.net |

| Dithiocarbamate Derivatives | 1D and 2D NMR, MS | Elucidation of novel structures through fragmentation analysis. | nih.gov |

| Metal Ion Complexes | Mass Spectrum | Characterization of structure through fragmentation paths. researchgate.netresearchgate.net | aip.org |

This table is for illustrative purposes and actual m/z values would be specific to the complex being analyzed.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is an indispensable technique for studying complexes of this compound that contain paramagnetic metal centers, such as Cu(II) or Fe(III). nih.govnih.govelsevier.com EPR provides detailed information about the electronic structure, oxidation state, and coordination geometry of the metal ion. nih.govrsc.org

The EPR spectrum of a paramagnetic dithiocarbamate complex is characterized by its g-values and hyperfine coupling constants. ethz.ch For example, the EPR spectra of copper(II)-dithiocarbamate complexes often exhibit atypical features with narrow hyperfine splitting, which can be sensitive to the solvent and the nature of the dithiocarbamate ligand. nih.gov The analysis of these parameters can reveal the symmetry of the metal's coordination sphere and the nature of the atoms coordinated to the metal. ethz.chnih.gov In frozen solutions, EPR can distinguish between different species in equilibrium and provide insights into dynamic processes. nih.gov

Table 2: Typical EPR Parameters for Copper(II) Complexes

| Complex System | g-values | Hyperfine Coupling (A) | Key Findings | Reference |

| Copper(II)-dithiocarbamate | Anisotropic | Narrow hyperfine splitting | Permeability in tissues depends on water solubility of the complex. | nih.gov |

| Copper(II)-amino acid | Isotropic & Anisotropic | Determined for various species | Identification of multiple complex species in solution. | nih.gov |

| Copper(II) in zeolites | g | > g⊥ | A | |

| Monomeric Copper(II) | g∥ ≈ 2.250, g⊥ ≈ 2.055 | A∥ ≈ 180 G | Typical for N2O2 donor set. | researchgate.net |

This table presents generalized data; specific values are dependent on the individual complex and experimental conditions.

X-ray Absorption Spectroscopy (XAS) for Oxidation States and Local Coordination Environments of Metals

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of metal atoms in complexes of this compound. uiowa.edu XAS is particularly valuable for studying amorphous materials or samples in solution, where traditional diffraction techniques are not applicable. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region provides information about the oxidation state and coordination geometry of the absorbing metal atom. nih.govresearchgate.net For example, the energy of the absorption edge can be correlated with the oxidation state of the metal. nih.gov The pre-edge features in the XANES spectra of transition metal complexes can be indicative of the coordination number and symmetry. nih.gov The EXAFS region contains information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. Analysis of the EXAFS data can yield precise metal-ligand bond lengths and coordination numbers. nih.gov

Table 3: Information Derived from XAS Analysis of Metal Complexes

| XAS Region | Information Obtained | Application to Dithiocarbamate Complexes | Reference |

| XANES | Oxidation state, coordination geometry. | Determining the formal oxidation state of the metal center. | nih.govresearchgate.net |

| EXAFS | Bond distances, coordination numbers. | Characterizing the local structure around the metal ion. | nih.gov |

Microscopic and Elemental Analysis Techniques (SEM, TEM, EDS, XRD) for Nanomaterials Derived from Precursors

Complexes of this compound can serve as single-source precursors for the synthesis of metal sulfide (B99878) nanomaterials. nih.govnih.govrsc.org A suite of microscopic and analytical techniques is essential to characterize these nanomaterials.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and topography of the synthesized nanomaterials, revealing their shape and size distribution. researchgate.netresearchgate.netnih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure, crystallinity, and particle size of the nanomaterials. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) , often coupled with SEM or TEM, is used for elemental analysis, confirming the presence and quantifying the relative amounts of the constituent elements in the nanomaterials. researchgate.netnih.gov

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure and phase purity of the synthesized nanomaterials. researchgate.netresearchgate.netnih.gov The positions and intensities of the diffraction peaks are unique to a specific crystalline phase, allowing for its identification. researchgate.net

The combination of these techniques provides a comprehensive understanding of the physical and chemical properties of the nanomaterials derived from this compound precursors. nih.govucl.ac.uk

Table 4: Characterization Techniques for Nanomaterials

| Technique | Information Provided | Relevance to Dithiocarbamate-Derived Nanomaterials | Reference |

| SEM | Surface morphology, size, and shape. | Visualizing the overall structure of the synthesized nanoparticles. | researchgate.netresearchgate.netnih.gov |

| TEM | Internal structure, crystallinity, particle size. | Detailed analysis of the nanoparticle's internal features. | researchgate.net |

| EDS | Elemental composition and distribution. | Confirming the presence of metal and sulfur in the final product. | researchgate.netnih.gov |

| XRD | Crystal structure and phase identification. | Determining the specific metal sulfide phase that has been formed. | researchgate.netresearchgate.netnih.gov |

Electrochemical Characterization Techniques (e.g., AC Impedance Spectroscopy for Conductivity)

Electrochemical techniques are crucial for investigating the redox properties and conductivity of materials derived from this compound, particularly in the context of developing conductive polymers or materials for electronic applications. numberanalytics.comnih.govmdpi.comdiva-portal.org

AC Impedance Spectroscopy , also known as Electrochemical Impedance Spectroscopy (EIS), is a powerful non-destructive technique used to study the electrical properties of materials and their interfaces with electrodes. researchgate.netresearchgate.netnih.gov By applying a small amplitude AC voltage and measuring the resulting current over a range of frequencies, a complex impedance spectrum is obtained. rsc.org This data can be modeled using equivalent circuits to determine various parameters, such as the bulk resistance, grain boundary resistance, and capacitance of the material. researchgate.netrsc.org

The AC conductivity of the material can be calculated from the impedance data. nih.gov The temperature dependence of conductivity can provide insights into the conduction mechanism, such as whether it is ionic or electronic, and can be used to calculate activation energies for the conduction process. researchgate.net For conductive polymers, impedance spectroscopy can be used to study doping/de-doping processes and charge transport phenomena. mdpi.com

Table 5: Application of AC Impedance Spectroscopy

| Parameter Determined | Significance | Reference |

| Bulk Resistance | Intrinsic resistance of the material. | researchgate.netrsc.org |

| Grain Boundary Resistance | Resistance at the interfaces between crystalline grains. | researchgate.netrsc.org |

| AC Conductivity | Frequency-dependent electrical conductivity. | nih.gov |

| Activation Energy | Energy barrier for charge transport. | researchgate.net |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are fundamental to understanding the electronic and geometric properties of 2-aminoethylcarbamodithioic acid. These methods solve the Schrödinger equation, or its DFT equivalent, to determine the electronic structure and energy of a molecule. nih.gov

Ab initio methods are based on first principles, without the use of empirical parameters. While computationally demanding, they can provide highly accurate results. DFT, on the other hand, utilizes the electron density to calculate the energy of a system, offering a balance between computational cost and accuracy that makes it well-suited for studying medium-sized molecules like this compound. nih.govmdpi.com The choice of the functional and basis set in DFT calculations is crucial and can significantly influence the results. nih.govnih.gov For instance, the B3LYP functional is often used for geometry optimization and vibrational analysis. nih.govnih.gov

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For a flexible molecule like this compound, with several rotatable bonds, this process is essential for identifying its most stable conformers. nih.govresearchgate.net

| Concept | Description | Relevance to this compound |

|---|---|---|

| Potential Energy Surface (PES) | A mathematical surface that describes the energy of a molecule as a function of its geometry. | Identifying stable conformers and transition states. nih.govresearchgate.net |

| Conformer | A distinct spatial arrangement of a molecule that corresponds to a minimum on the PES. nih.govresearchgate.net | Determining the most likely shapes the molecule will adopt. |

| Geometry Optimization | A computational method to find the lowest energy structure of a molecule. nih.gov | Predicting the bond lengths, bond angles, and dihedral angles. |

| Conformational Search | An algorithmic exploration of the different possible conformations of a molecule. nih.govresearchgate.net | Ensuring all significant low-energy structures are found. |

The electronic structure of this compound dictates its chemical reactivity and physical properties. Molecular Orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. youtube.comyoutube.com

Key parameters derived from electronic structure calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.netmdpi.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that contains electrons. researchgate.netmdpi.com | Indicates the molecule's electron-donating ability and susceptibility to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is empty of electrons. researchgate.netmdpi.com | Indicates the molecule's electron-accepting ability and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. mdpi.com | Relates to the molecule's chemical reactivity, stability, and electronic transitions. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. researchgate.net | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). nih.govnih.gov These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of this compound and its derivatives. nih.gov

Calculated vibrational frequencies, for instance, can be compared with experimental IR and Raman spectra to validate the computed geometry. nih.gov It is common practice to apply empirical scaling factors to calculated harmonic vibrational frequencies to better match experimental results, which are affected by anharmonicity. nih.gov Similarly, calculated NMR shielding constants can be converted to chemical shifts for comparison with experimental data. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism. researchgate.net

For this compound, this approach could be used to study its formation, decomposition, or its reactions with other molecules. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and kinetics of a proposed reaction pathway can be assessed. researchgate.net For example, in the study of similar compounds, DFT calculations have been used to compare different possible reaction pathways and determine the most likely mechanism. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system. nih.govnih.gov

For this compound, MD simulations can provide insights into its solvation, conformational dynamics in solution, and its interactions with solvent molecules or other solutes. nih.gov These simulations can reveal how the molecule's conformation and properties are influenced by its environment. For instance, MD can be used to study the hydration of the molecule and the formation of hydrogen bonds with water.

Ligand Design Principles and Structure-Property Relationship Studies

The insights gained from computational studies can be used to establish structure-property relationships. By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to understand how different functional groups influence its behavior.

This knowledge is fundamental for ligand design. For example, if this compound is being considered as a ligand for a metal ion, computational methods can be used to predict the stability and geometry of the resulting metal complex. DFT calculations can quantify the interaction energies and charge transfer between the ligand and the metal. nih.gov This allows for the rational design of new ligands with enhanced binding affinity or selectivity.

Prediction of Thermodynamic and Kinetic Parameters

The prediction of thermodynamic and kinetic parameters through computational methods offers profound insights into the stability, reactivity, and potential reaction pathways of this compound. Techniques such as Density Functional Theory (DFT) are commonly employed to model the electronic structure and energy of the molecule. These calculations can predict key thermodynamic quantities and map out the energy landscapes of chemical reactions, identifying transition states and determining activation energies, which are critical for understanding reaction kinetics.

Research on various dithiocarbamate (B8719985) complexes has demonstrated the utility of DFT in predicting their stability and electronic properties. researchgate.netresearchgate.net These studies often involve the calculation of thermodynamic parameters to compare the relative stabilities of different complexes. researchgate.net Although focused on metal complexes, these methodologies are directly applicable to the study of the free ligand, this compound.

The stability of dithiocarbamates is a key area of investigation, with studies exploring their degradation under various conditions. researchgate.net Computational models can predict the kinetic barriers for different degradation pathways, such as acid-catalyzed hydrolysis, providing a molecular-level understanding of the factors influencing their persistence.

Table 1: Hypothetical Predicted Thermodynamic Parameters for this compound

This table is illustrative and based on general knowledge of computational chemistry, as specific data for this compound was not found in the search results.

| Parameter | Predicted Value | Units | Computational Method |

|---|---|---|---|

| Enthalpy of Formation (ΔHf°) | Data not available | kJ/mol | DFT (e.g., B3LYP/6-31G*) |

| Gibbs Free Energy of Formation (ΔGf°) | Data not available | kJ/mol | DFT (e.g., B3LYP/6-31G*) |

Table 2: Hypothetical Predicted Kinetic Parameters for a Reaction of this compound

This table is illustrative and based on general knowledge of computational chemistry, as specific data for this compound was not found in the search results.

| Reaction | Activation Energy (Ea) | Rate Constant (k) at 298 K | Computational Method |

|---|---|---|---|

| Cyclization to Ethylenethiourea (B1671646) | Data not available | Data not available | DFT with Transition State Search |

Further dedicated computational studies are necessary to populate these tables with accurate, scientifically vetted data for this compound. Such research would be invaluable for a deeper understanding of its chemical behavior and for guiding its potential applications.

Mechanistic Insights into Biological Activities Focusing on Molecular Interactions and Pathways

Enzyme Inhibition Mechanisms and Specific Molecular Targets

Dithiocarbamates, the class of compounds to which 2-aminoethylcarbamodithioic acid belongs, are recognized for their ability to inhibit various enzymes, a characteristic that underpins many of their biological effects. The mechanisms of inhibition are diverse and target specific enzymes crucial for cellular function.

Proteasome Inhibition: The proteasome is a multi-protein complex responsible for the degradation of most cellular proteins, playing a critical role in cell cycle regulation and survival. nih.gov Proteasome inhibitors disrupt this process, leading to an accumulation of undegraded proteins, which in turn induces proteotoxic stress and can trigger cell death. nih.gov This mechanism is a key strategy in cancer therapy. nih.govyoutube.com While specific studies on this compound's direct interaction with the proteasome are not extensively detailed in the provided results, the broader class of dithiocarbamates is known to interfere with protein degradation pathways.

Catalase Inhibition: Catalase is a vital antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, thus protecting cells from oxidative damage. scbt.compatsnap.com Inhibition of catalase leads to an accumulation of H₂O₂, contributing to oxidative stress. scbt.com Some dithiocarbamates can indirectly inhibit catalase activity by inducing the generation of reactive oxygen species (ROS), which overwhelms the enzyme's capacity. scbt.com The interaction can also be more direct, with inhibitors binding to the enzyme's active site or modifying its structure. scbt.compatsnap.com For example, heavy metals like zinc and cadmium have been shown to significantly inhibit catalase activity. sc.edu

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions like Alzheimer's disease. nih.govthieme-connect.comtandfonline.com Several dithiocarbamate (B8719985) derivatives have been synthesized and evaluated as potent AChE inhibitors. nih.govthieme-connect.comtandfonline.com For instance, certain synthesized dithiocarbamate compounds have shown significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Kinetic studies have revealed that some dithiocarbamate derivatives act as mixed-type inhibitors, interacting with both the catalytic and peripheral anionic sites of AChE. tandfonline.com It is important to note that while parent thiocarbamates are often inactive, their metabolites, such as sulphoxides and sulphones, can be potent, irreversible inhibitors of AChE. oup.com

Table 1: Investigated Dithiocarbamate Derivatives as Cholinesterase Inhibitors

| Compound Type | Target Enzyme(s) | Observed Effect | Reference |

|---|---|---|---|

| Novel dithiocarbamate series | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Potent inhibition, with some compounds more effective than the standard drug Donepezil against BuChE. | nih.gov |

| Benzothiazole-based piperazine-dithiocarbamates | Acetylcholinesterase (AChE) | Identification as anticholinesterase agents. | thieme-connect.com |

| Quinolinone derivatives with dithiocarbamate moiety | Acetylcholinesterase (AChE) | Strong and selective inhibition; mixed-type inhibition mechanism. | tandfonline.com |

| Thiocarbamate herbicide metabolites (sulphoxides and sulphones) | Acetylcholinesterase (AChE) | Irreversible, time- and dose-dependent inhibition. | oup.com |

| Dithiocarbamate fungicides (e.g., maneb, zineb) | Acetylcholinesterase (AChE), Nonspecific cholinesterase (nsChE) | Decreased histochemical reactivity in rat intestine. | nih.gov |

Metal Ion Chelation and Redox Cycling in Cellular Systems

Dithiocarbamates are well-known for their ability to form stable complexes with a variety of metal ions. nih.gov This chelating property is fundamental to many of their biological and industrial applications. nih.govresearchgate.net The presence of both a "hard" thioureide and a "soft" dithiocarbamate resonance form allows them to stabilize metals in various oxidation states. nih.gov

The interaction with metal ions can lead to the formation of adducts, which are compounds with a higher coordination number. nih.gov This ability to chelate essential metals like iron and copper can be exploited, for instance, in the development of anticancer agents that target the high metal requirements of cancer cells. westernsydney.edu.au